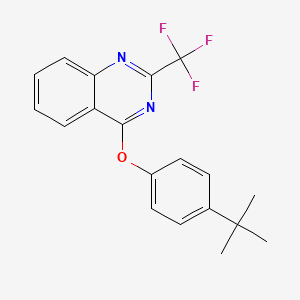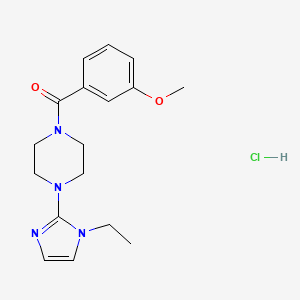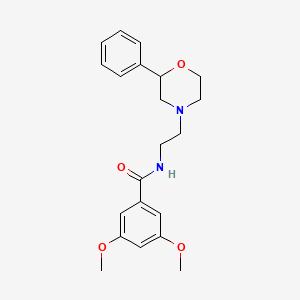
3,5-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antipsychotic Potential
3,5-Dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide and its related compounds have been studied for their potential antipsychotic properties. Research indicates that these benzamides exhibit a high affinity for dopamine D2 receptors and show promising inhibition of apomorphine-induced behavioral responses, suggesting a potential for antipsychotic applications with a lower risk of inducing extrapyramidal side effects at effective doses (Högberg et al., 1990).
Anti-tubercular Activity
A series of benzamide derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Several of these compounds have shown promising activity with low cytotoxicity, indicating potential for anti-tubercular drug development (Nimbalkar et al., 2018).
Anti-cancer Properties
Research on novel benzamide derivatives has revealed their effectiveness against cancer stem cells, particularly in colon cancer. These compounds have demonstrated significant in vitro anti-proliferative effects and the ability to arrest cancer cells at specific phases, suggesting potential for cancer therapy (Bhat et al., 2016).
Dopamine D2 Receptor Ligands
The development of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides has provided high-affinity ligands for CNS dopamine D2 receptors. These compounds, especially the fluorinated derivatives, offer potential for in vivo studies related to the dopamine system, including positron emission tomography (PET) applications (Bishop et al., 1991).
Antiulcer Activities
Acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their antiulcer properties. Certain derivatives have shown significant activity in preventing stress-induced gastric ulceration in rats, presenting a new avenue for antiulcer medication development (Hosokami et al., 1992).
Catalyst in Organic Synthesis
Benzamide derivatives have been utilized as efficient catalysts in the synthesis of various organic compounds under environmentally benign conditions. Their application in catalysis demonstrates the versatility of benzamides in organic synthesis and potential for green chemistry initiatives (Ighilahriz-Boubchir et al., 2017).
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-12-17(13-19(14-18)26-2)21(24)22-8-9-23-10-11-27-20(15-23)16-6-4-3-5-7-16/h3-7,12-14,20H,8-11,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPAEQLBLOETIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)
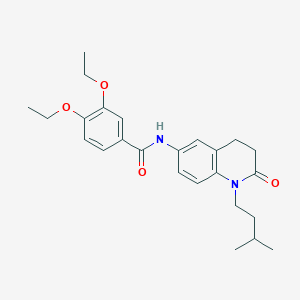
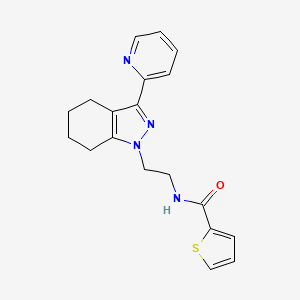
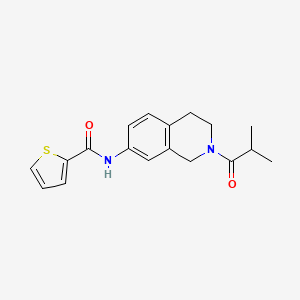
![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)

![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2894662.png)
![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)
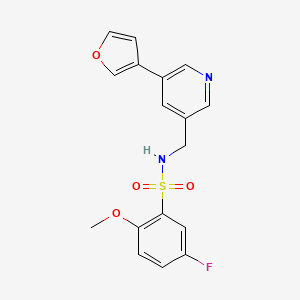
![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)
